![molecular formula C24H24N6O4S B1666572 Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-3-methoxyphenyl]azo]- CAS No. 68227-58-7](/img/structure/B1666572.png)

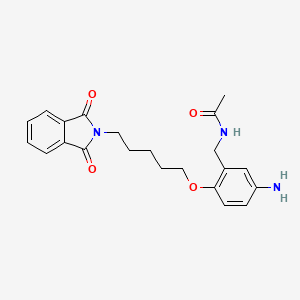

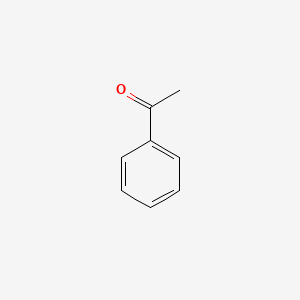

Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-3-methoxyphenyl]azo]-

Übersicht

Beschreibung

Benzenesulfonic acid, 3-(2-(4-(2-(4-((2-cyanoethyl)ethylamino)phenyl)diazenyl)-3-methoxyphenyl)diazenyl)- is a bioactive chemical.

Wissenschaftliche Forschungsanwendungen

Biodegradation of Azo Dyes :

- Paszczynski et al. (1992) explored the biodegradation of sulfonated azo dyes, including compounds similar to Benzenesulfonic acid azo derivatives. They found that certain microorganisms, like Phanerochaete chrysosporium and Streptomyces chromofuscus, can degrade these compounds, which are resistant to biodegradation. This research suggests the potential use of such microorganisms in the environmental bioremediation of azo dye pollutants (Paszczynski et al., 1992).

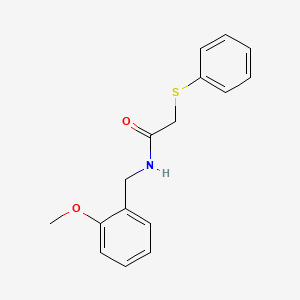

Synthesis and Characterization :

- Wu Yi-qun (2007) conducted a study on the synthesis and properties of novel benzenesulfonic azo compounds. The study highlights the importance of these compounds in various fields, including material science and chemistry (Wu Yi-qun, 2007).

Catalysis in Polymerization :

- Skupov et al. (2007) investigated the use of benzenesulfonic acid derivatives in catalysis, particularly for the copolymerization of acrylates with ethene. This application is crucial in the field of polymer chemistry (Skupov et al., 2007).

Biodegradation Product Analysis :

- Zhao et al. (2007) studied the biodegradation products from azo dyes in fungal degradation, providing insights into the environmental fate and breakdown products of these compounds (Zhao et al., 2007).

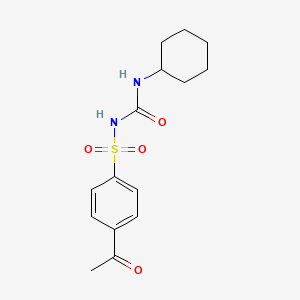

Corrosion Inhibition :

- Bedair et al. (2022) researched the adsorption and corrosion inhibition properties of newly synthesized diazinyl derivatives of benzenesulfonic acid. Such applications are vital in materials science and engineering to protect metals from corrosion (Bedair et al., 2022).

Selective Catalysis in Alcohol Oxidation :

- Hazra et al. (2015) explored the use of sulfonated Schiff base copper(II) complexes, derived from benzenesulfonic acid, as catalysts in alcohol oxidation. This application is significant in organic synthesis and industrial chemistry (Hazra et al., 2015).

Colorimetric Determination of Metal Ions :

- Hu et al. (2014) identified the use of a dye derived from benzenesulfonic acid for the colorimetric determination of Fe3+ ions. This has potential applications in analytical chemistry and environmental monitoring (Hu et al., 2014).

Synthesis of Benzocarbazoloquinones :

- Rajeswaran and Srinivasan (1994) focused on the synthesis of benzocarbazoloquinones via oxidative cyclization, highlighting the role of benzenesulfonic acid derivatives in synthetic organic chemistry (Rajeswaran & Srinivasan, 1994).

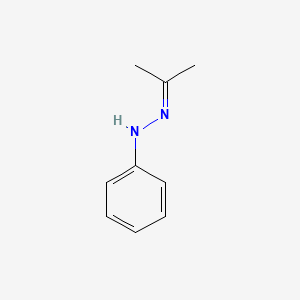

Photochemical Behavior in Azobenzene Derivatives :

- Abellán et al. (2011) studied the photochemistry of azobenzene derivatives with benzenesulfonic acid groups, leading to applications in materials science, particularly in the development of photoresponsive materials (Abellán et al., 2011).

Iron(III) Recognition :

- Cheng et al. (2008) investigated the use of azo compounds, including derivatives of benzenesulfonic acid, in the recognition of iron(III) in acidic solutions. This research is relevant in sensor technology and environmental monitoring (Cheng et al., 2008).

Eigenschaften

CAS-Nummer |

68227-58-7 |

|---|---|

Produktname |

Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-3-methoxyphenyl]azo]- |

Molekularformel |

C24H24N6O4S |

Molekulargewicht |

492.6 g/mol |

IUPAC-Name |

3-[[4-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-3-methoxyphenyl]diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C24H24N6O4S/c1-3-30(15-5-14-25)21-11-8-18(9-12-21)26-29-23-13-10-20(17-24(23)34-2)28-27-19-6-4-7-22(16-19)35(31,32)33/h4,6-13,16-17H,3,5,15H2,1-2H3,(H,31,32,33) |

InChI-Schlüssel |

PKEUXPOEUNBWMH-KPXCSAHWSA-N |

SMILES |

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)O)OC |

Kanonische SMILES |

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)O)OC |

Aussehen |

Solid powder |

Andere CAS-Nummern |

68227-58-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Benzenesulfonic acid, 3-(2-(4-(2-(4-((2-cyanoethyl)ethylamino)phenyl)diazenyl)-3-methoxyphenyl)diazenyl)- |

Herkunft des Produkts |

United States |

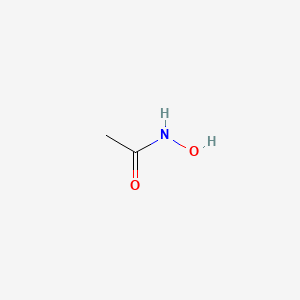

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

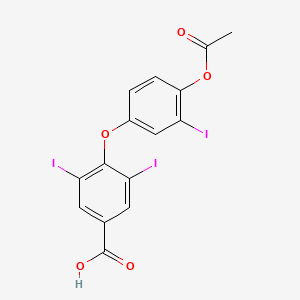

![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B1666512.png)